![molecular formula C26H20N4O5S B2497102 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 922829-48-9](/img/structure/B2497102.png)

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

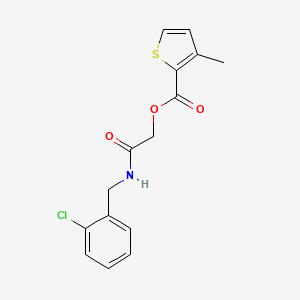

The compound belongs to a class of molecules that often exhibit significant biological activity or unique material properties, making them of interest in drug development and material science. Such molecules typically contain multiple functional groups, including benzamide, pyrrolidinone, and thiazole moieties, which can influence their chemical behavior and interaction with biological systems.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step chemical reactions, starting from simpler precursors and building up the molecule through a series of reactions that introduce the various functional groups and structural elements. Techniques such as condensation reactions, cycloadditions, and protection/deprotection strategies are commonly employed. For example, the synthesis of substituted benzamides and thiazole derivatives involves strategic functionalization and coupling reactions to achieve the desired molecular architecture (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the spatial arrangement of atoms within the molecule, essential for understanding its chemical reactivity and interaction with biological targets. The complex interplay of intramolecular forces, such as hydrogen bonding and pi-pi interactions, can significantly influence the molecule's stability and reactivity (Fernandes et al., 2012).

Scientific Research Applications

Aggregation Enhanced Emission and Multi-stimuli-responsive Properties

Compounds with specific structural features, such as those related to benzothiazole and pyridine derivatives, have been studied for their luminescent properties and potential applications in materials science. For example, Srivastava et al. (2017) explored pyridyl substituted benzamides for their aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting potential applications in the development of novel luminescent materials and sensors (Srivastava et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds with benzamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), implying their potential use in cancer therapy by inhibiting angiogenesis. Borzilleri et al. (2006) discussed the discovery and evaluation of such inhibitors, indicating the relevance of benzamide derivatives in therapeutic applications, particularly in treating cancers reliant on angiogenesis (Borzilleri et al., 2006).

Synthesis and Antimicrobial Activities

Thiazole and pyridine derivatives have also been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating them for antimicrobial and anti-proliferative activities, which could indicate the potential for these compounds in developing new antimicrobial agents (Mansour et al., 2020).

Design and Synthesis of Antibacterial Agents

Another study by Palkar et al. (2017) focused on the design, synthesis, and QSAR studies of amino benzo[d]thiazolyl substituted pyrazol-5-ones, highlighting their significant antibacterial activity. This research direction emphasizes the design and development of novel antibacterial agents, further underlining the relevance of thiazole derivatives in addressing antibiotic resistance (Palkar et al., 2017).

properties

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O5S/c31-23-7-8-24(32)30(23)18-5-3-17(4-6-18)25(33)29(15-16-2-1-9-27-14-16)26-28-19-12-20-21(13-22(19)36-26)35-11-10-34-20/h1-6,9,12-14H,7-8,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRDHTCZBUOJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC6=C(C=C5S4)OCCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)

![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)

![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)